molecular formula C13H18BrNO5 B4043043 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid

Cat. No.: B4043043
M. Wt: 348.19 g/mol
InChI Key: HRKLTVLHTJUTIN-UHFFFAOYSA-N
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Description

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid is a chemical compound that combines an amine with a bromophenoxy group and oxalic acid

Scientific Research Applications

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine typically involves the reaction of 3-bromophenol with N,N-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification methods such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium carbonate, or other bases.

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Mechanism of Action

The mechanism of action of 3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromophenoxy group may facilitate binding to specific sites, while the dimethylamine moiety can influence the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenoxy)propanoic acid
  • 4-(3-bromophenoxy)piperidine hydrochloride

Uniqueness

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine is unique due to its combination of a bromophenoxy group with a dimethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(3-bromophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO.C2H2O4/c1-13(2)7-4-8-14-11-6-3-5-10(12)9-11;3-1(4)2(5)6/h3,5-6,9H,4,7-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKLTVLHTJUTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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